2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride
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Overview
Description
2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride is an organic compound with the molecular formula C10H11BrClNS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride typically involves the bromination of benzothiophene followed by the introduction of an ethylazanium group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride involves its interaction with specific molecular targets. The bromine atom and the benzothiophene ring play crucial roles in its reactivity. The compound can interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-1-benzothiophen-2-yl)ethylazanium;chloride
- 2-(5-fluoro-1-benzothiophen-2-yl)ethylazanium;chloride
- 2-(5-iodo-1-benzothiophen-2-yl)ethylazanium;chloride
Uniqueness
2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable for certain applications.
Properties
CAS No. |
23799-80-6 |
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Molecular Formula |
C10H11BrClNS |
Molecular Weight |
292.62 g/mol |
IUPAC Name |
2-(5-bromo-1-benzothiophen-2-yl)ethylazanium;chloride |
InChI |
InChI=1S/C10H10BrNS.ClH/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12;/h1-2,5-6H,3-4,12H2;1H |
InChI Key |
JTAQPMDGMKSWKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)CC[NH3+].[Cl-] |
Origin of Product |
United States |
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